(5E,7e,9r,11z,14z)-9-hydroxy-5,7,11,14-icosatetraenoic acid

Description

(5E,7E,9R,11Z,14Z)-9-Hydroxy-5,7,11,14-icosatetraenoic acid (hereafter referred to as 9-HETE) is a hydroxylated derivative of arachidonic acid (5Z,8Z,11Z,14Z-20:4ω6) formed via non-enzymatic oxidation by reactive oxygen species (ROS) or enzymatic pathways involving lipoxygenases (LOX) . It belongs to the hydroxyeicosatetraenoic acid (HETE) family, characterized by a 20-carbon chain with four double bonds and a hydroxyl group at specific positions. The stereochemistry of the hydroxyl group (9R configuration) and double bond geometry (5E,7E,11Z,14Z) critically influence its biological activity, including roles in inflammation and oxidative stress responses .

Properties

Molecular Formula |

C20H32O3 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(5E,7E,9R,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9+,13-10-,17-14+/t19-/m1/s1 |

InChI Key |

KATOYYZUTNAWSA-WKDOMESKSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C[C@H](/C=C/C=C/CCCC(=O)O)O |

Canonical SMILES |

CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Enzymatic Biosynthesis from Arachidonic Acid

One primary method to prepare this compound involves enzymatic oxidation of arachidonic acid by human neutrophil enzymes or similar biological systems. The process includes:

- Incubation of arachidonic acid with neutrophil homogenates : Human neutrophils contain enzymes such as lipoxygenases that catalyze the hydroxylation of arachidonic acid at the 9-position, producing 9-hydroxy derivatives including (5E,7e,9r,11z,14z)-9-hydroxy-5,7,11,14-icosatetraenoic acid (9-HETE).

- Use of indomethacin to inhibit cyclooxygenase pathways, favoring lipoxygenase-mediated hydroxylation.

- The reaction typically occurs in buffered solutions with cofactors such as NADPH to facilitate enzymatic activity.

- The product is then isolated and purified using chromatographic techniques such as reversed-phase and normal-phase High-Performance Liquid Chromatography (HPLC).

This enzymatic preparation yields stereospecific hydroxylation, preserving the natural configuration of the molecule, which is crucial for biological activity.

Analytical and Purification Techniques

The preparation methods are complemented by sophisticated analytical techniques to confirm the identity and purity of the compound:

Summary Table of Preparation Methods

| Preparation Method | Description | Advantages | Limitations |

|---|---|---|---|

| Enzymatic biosynthesis | Incubation of arachidonic acid with neutrophil enzymes in presence of indomethacin | High stereospecificity, biologically relevant | Requires biological materials, lower yield |

| Chemical synthesis | Multi-step organic synthesis with stereoselective hydroxylation | Allows for large-scale production, structural modifications possible | Complex, time-consuming, requires advanced techniques |

| Chromatographic purification | Use of reversed-phase and normal-phase HPLC | Effective separation of isomers and impurities | Requires specialized equipment and expertise |

Research Outcomes and Considerations

- Enzymatic preparation yields biologically active 9-HETE with stereochemistry identical to naturally occurring molecules, important for studies on neutrophil chemotaxis and inflammation.

- Chemical synthesis allows for isotopic labeling and analog development for detailed mechanistic studies but is less common due to synthetic complexity.

- Analytical methods ensure the compound's purity and correct stereochemistry, critical for reproducible biological assays and pharmacological evaluations.

This comprehensive overview synthesizes data from enzymatic and chemical preparation methods, highlighting the importance of stereochemical control and purification in producing (5E,7e,9r,11z,14z)-9-hydroxy-5,7,11,14-icosatetraenoic acid. The compound's preparation remains a specialized task combining biochemical and synthetic organic chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

9®-Hete undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form other bioactive lipids.

Reduction: The hydroperoxide intermediate can be reduced to form the hydroxyl group.

Esterification: It can form esters with alcohols, which may alter its biological activity.

Common Reagents and Conditions

Oxidation: Catalyzed by lipoxygenases in the presence of oxygen.

Reduction: Typically involves reducing agents such as sodium borohydride.

Esterification: Requires alcohols and acid catalysts under mild conditions.

Major Products Formed

Oxidation: Leads to the formation of various oxylipins.

Reduction: Produces 9®-Hete from its hydroperoxide precursor.

Esterification: Results in the formation of 9®-Hete esters.

Scientific Research Applications

9®-Hete has a wide range of scientific research applications:

Chemistry: Used as a model compound to study lipid oxidation and enzymatic reactions.

Biology: Investigated for its role in cellular signaling and inflammation.

Medicine: Explored for its potential therapeutic effects in inflammatory diseases and metabolic disorders.

Industry: Utilized in the development of bioactive lipid formulations and nutraceuticals.

Mechanism of Action

The mechanism of action of 9®-Hete involves its interaction with specific receptors and enzymes. It modulates cellular signaling pathways by binding to peroxisome proliferator-activated receptors (PPARs) and other lipid receptors. This interaction influences gene expression and metabolic processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of HETEs

HETEs differ in the position of the hydroxyl group and double bond configurations. Key examples include:

Key Differences :

- Hydroxyl Position: 9-HETE lacks the enzymatic specificity of 5-, 12-, or 15-HETEs, making it a marker of non-enzymatic lipid peroxidation .

Epoxy and Dihydroxy Derivatives

Compounds such as 5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE) and 14,15-epoxyeicosatrienoic acid (14,15-EET) differ in oxygenation patterns:

- 5,6-DiHETE : Contains vicinal diols at C5 and C6, synthesized via cytochrome P450 (CYP) epoxygenase activity. It regulates vascular tone and inflammation, contrasting with 9-HETE’s ROS-linked formation .

- 14,15-EET : An epoxide with anti-hypertensive effects, further metabolized to diols by soluble epoxide hydrolase (sEH). 9-HETE lacks this epoxide group and downstream signaling versatility .

Marine-Derived Analogues

Marine organisms produce structurally distinct analogues with extended double bonds or additional functional groups:

- 9-HEPE (9-Hydroxy-5Z,7E,11Z,14Z,17Z-eicosapentaenoic acid): A C20:5ω3 derivative from red algae (Ptilota filicina) and diatoms. The additional 17Z double bond enhances binding to marine-specific receptors, unlike 9-HETE’s ω6 backbone .

- Bosseopentaenoic Acid (5Z,8Z,10E,12E,14Z-20:5): A conjugated triene from Bossiella orbigniana, with anti-microbial activity due to its unique 10E,12E configuration, absent in 9-HETE .

Leukotrienes and Cysteinyl Derivatives

- Leukotriene B4 (LTB4) : A 5(S),12(R)-dihydroxy derivative of AA with potent chemotactic activity. Unlike 9-HETE, LTB4 requires 5-LOX and LTA4 hydrolase for synthesis and activates BLT1 receptors .

- 5-Oxo-ETE : A 5-keto metabolite of 5-HETE with a 6E,8Z,11Z,14Z configuration. It is 250-fold more potent than 9-HETE in neutrophil activation via the OXE receptor .

Structural and Functional Insights

Double Bond Geometry

The 5E,7E diene in 9-HETE creates a conjugated system distinct from 5Z,8Z in 5-HETE or 8Z,11Z in marine analogues. This geometry reduces membrane fluidity interaction compared to 5(S)-HETE but increases susceptibility to further oxidation .

Hydroxyl Group Stereochemistry

The 9R configuration in 9-HETE contrasts with the 9S isomer found in diatom-derived 9-HEPE. Stereochemistry impacts receptor binding; for example, 9R-HETE shows weaker interaction with peroxisome proliferator-activated receptors (PPARs) than 9S-HEPE .

Data Tables

Table 1: Physicochemical Properties

| Property | 9-HETE | 5(S)-HETE | 9-HEPE |

|---|---|---|---|

| Molecular Formula | C20H32O3 | C20H32O3 | C20H30O3 |

| Molecular Weight | 320.47 g/mol | 320.47 g/mol | 318.45 g/mol |

| Double Bonds | 4 (5E,7E,11Z,14Z) | 4 (6E,8Z,11Z,14Z) | 5 (5Z,7E,11Z,14Z,17Z) |

| Key Biological Role | Oxidative stress | Inflammation | Marine signaling |

Biological Activity

(5E,7e,9r,11z,14z)-9-hydroxy-5,7,11,14-icosatetraenoic acid (often abbreviated as 9-HETE) is a polyunsaturated fatty acid belonging to the family of hydroxyeicosatetraenoic acids (HETEs). This compound is derived from the metabolism of arachidonic acid and is characterized by a hydroxy group at the ninth carbon position along with multiple double bonds. Its biological activities are significant in various physiological and pathological processes.

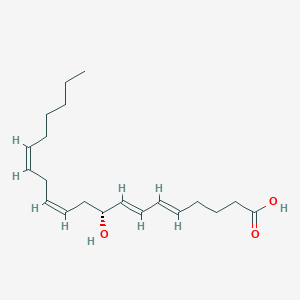

Chemical Structure

The structural formula of 9-HETE can be represented as follows:

Inflammatory Response Modulation

9-HETE plays a crucial role in inflammatory responses. It has been shown to influence the activity of various receptors and enzymes involved in inflammation. Studies indicate that 9-HETE can modulate the chemotactic activity of neutrophils and other immune cells, thereby affecting the inflammatory response .

Therapeutic Potential

Research has highlighted the potential therapeutic applications of 9-HETE in conditions such as inflammatory bowel disease (IBD). In animal studies, it has been observed that 9-HETE can promote healing in colitis models by inhibiting inflammatory pathways . This suggests that it may serve as a beneficial agent in managing chronic inflammatory conditions.

The mechanisms through which 9-HETE exerts its biological effects include:

- Interaction with Receptors : 9-HETE interacts with various G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain.

- Regulation of Cytokine Production : It modulates the production of pro-inflammatory cytokines such as TNF-α and IL-6, impacting immune responses .

Comparative Analysis with Similar Compounds

To understand its biological significance better, a comparison with structurally similar compounds can be insightful. Below is a table summarizing key similarities and differences between 9-HETE and other related fatty acids.

| Compound Name | Structure | Key Biological Activity |

|---|---|---|

| (5E,7e,9r,11z,14z)-9-hydroxy-5,7,11,14-icosatetraenoic acid | Structure | Inflammatory modulation |

| 5-HETE | Hydroxy group at C5 | Neutrophil chemotaxis |

| 15-HETE | Hydroxy group at C15 | Anti-inflammatory effects |

| 12-HETE | Hydroxy group at C12 | Pro-inflammatory mediator |

Case Studies

Several studies have investigated the effects of 9-HETE in various biological contexts:

- Colitis Healing : A study demonstrated that administration of 9-HETE accelerated recovery from dextran sulfate sodium-induced colitis in mice. The compound reduced edema and leukocyte infiltration in inflamed tissues .

- Neutrophil Activity : Research indicated that 9-HETE exhibits significant chemotactic activity for human neutrophils, suggesting its role in acute inflammatory responses .

- Cancer Models : In cancer-related studies, 9-HETE was shown to modulate immune responses by influencing lymphocyte proliferation and cytokine production .

Q & A

Q. How can computational models predict unknown biological targets of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.